molecular formula C10H5NO2 B189708 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile CAS No. 42382-92-3

1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile

Cat. No. B189708
Key on ui cas rn: 42382-92-3
M. Wt: 171.15 g/mol
InChI Key: GKEKUQYTCADDSQ-UHFFFAOYSA-N
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Patent
US04032544

Procedure details

3-Cyanomethylene phthalide (6.0 g.; 0.035 mole) was added to a solution of sodium (0.8 g.) in methanol (35 ml) and the red solution refluxed for 20 mins. On cooling and acidification with one-third of its bulk of concentrated hydrochloric acid the indandione separated as a copious yellow solid, m.p. 204°-207° C. (d) (lit. m.p. 201°-202° C.).
Name
3-Cyanomethylene phthalide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]=[C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:6](=[O:7])[O:5]1)#[N:2].[Na]>CO>[C:1]([CH:3]1[C:6](=[O:7])[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4]1=[O:5])#[N:2] |^1:13|

Inputs

Step One
Name
3-Cyanomethylene phthalide
Quantity
6 g
Type
reactant
Smiles
C(#N)C=C1OC(=O)C2=CC=CC=C12
Name
Quantity
0.8 g
Type
reactant
Smiles
[Na]
Name
Quantity
35 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the red solution refluxed for 20 mins
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
acidification with one-third of its bulk of concentrated hydrochloric acid the indandione separated as a copious yellow solid, m.p. 204°-207° C. (d) (lit. m.p. 201°-202° C.)

Outcomes

Product
Name
Type
Smiles
C(#N)C1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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